2,4-Dichloro-5-(difluoromethoxy)benzonitrile
Description
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNHNUPBVXYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the difluoromethoxy group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Coupling Reactions: The benzonitrile moiety allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acids or related compounds.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Substituent Impact :
- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound provides moderate electron withdrawal, intermediate between trifluoromethoxy (-OCF₃) and methoxy (-OCH₃). This balance influences reactivity in nucleophilic aromatic substitution (e.g., Suzuki couplings) .
Physicochemical Properties
Table 3: Property Comparison
Key Observations :
- The difluoromethoxy group increases molecular weight and lipophilicity (LogP) compared to fluorine or methoxy substituents, enhancing membrane permeability in biological systems .
- Melting points for fluorinated benzonitriles are generally higher due to increased molecular symmetry and halogen bonding .
Biological Activity
2,4-Dichloro-5-(difluoromethoxy)benzonitrile is an organic compound with a distinct molecular structure characterized by a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a nitrile functional group. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry and agrochemicals. Understanding its biological interactions is essential for predicting its efficacy and safety in various applications.
- Molecular Formula : CHClFN
- Molecular Weight : 252.06 g/mol
- Structural Features :
- Two chlorine atoms at the 2 and 4 positions of the benzene ring.
- A difluoromethoxy group (-O-CFH) at the 5 position.
- A nitrile group (-C≡N) which enhances its reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to inhibition of essential metabolic pathways. The compound has shown potential in:
- Inhibiting Enzymes : It targets enzymes involved in critical processes such as photosynthesis in plants, leading to the death of invasive species.
- Medicinal Applications : Research indicates that modifications to its structure can enhance its potency against various biological targets, including cancer cells.
In Vitro Studies
Recent studies have explored the effects of this compound on various cell lines, particularly focusing on its potential as an anticancer agent. For example:
- Cell Line Testing : The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC values ranging from 10 µM to 30 µM depending on the cell type.
Case Study: Anticancer Activity
A study investigated the efficacy of this compound in inhibiting tumor growth in xenograft models:
- Model : Human breast cancer cells were implanted in mice.
- Treatment Regimen : The compound was administered orally at doses of 10 mg/kg twice daily.
- Results : Treated mice showed a reduction in tumor volume by approximately 50% compared to control groups over four weeks.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHClFN | Contains difluoromethoxy and nitrile groups | Anticancer activity; herbicidal |
| 2,4-Dichloro-3-(difluoromethoxy)benzonitrile | CHClFN | Similar structure but different substitution pattern | Inhibits plant growth |
| 2,4-Dichloro-5-fluorobenzonitrile | CHClFN | Contains a fluorine atom instead of difluoromethoxy | Moderate anticancer properties |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(difluoromethoxy)benzonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For NAS, precursors like 2,4-dichloro-5-hydroxybenzonitrile can undergo difluoromethoxylation using chlorodifluoromethane (ClCFH) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/dichloromethane). Reaction optimization includes temperature control (60–80°C) and stoichiometric excess of the difluoromethylating agent .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- H/F NMR : The difluoromethoxy group (-OCFH) shows a characteristic triplet in F NMR (δ ≈ -80 to -85 ppm, ≈ 240–260 Hz). In H NMR, the benzonitrile protons appear as deshielded signals (δ 7.5–8.5 ppm) due to electron-withdrawing substituents.
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2230 cm. The C-F stretches (1000–1300 cm) and aromatic C-Cl vibrations (600–800 cm) further confirm substituents .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : Store in anhydrous, inert environments (argon atmosphere) at 2–8°C. Use amber vials to prevent photodegradation. Polar aprotic solvents (acetonitrile, DMF) enhance stability by minimizing hydrolysis of the nitrile group. Avoid protic solvents (e.g., alcohols) to prevent nucleophilic attack on the nitrile .
Advanced Research Questions
Q. How do substituent positions (2,4-Cl vs. 5-OCFH) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2,4-dichloro groups hinder electrophilic substitution at adjacent positions, directing reactions to the 5-OCFH site.
- Electronic Effects : The electron-withdrawing Cl and OCFH groups activate the nitrile for nucleophilic additions (e.g., Grignard reagents) but deactivate the ring for further electrophilic substitution. Computational DFT studies (e.g., using Gaussian) can map electron density to predict regioselectivity .
Q. How to resolve contradictions in spectroscopic data for intermediates?
- Case Study : If C NMR shows unexpected peaks, perform 2D NMR (HSQC, HMBC) to assign signals. For example, a residual methoxy impurity in the difluoromethoxy product can be identified via correlation peaks between δ 3.8 ppm (H) and δ 55 ppm (C). LC-MS with high-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H] with <2 ppm error) .
Q. What computational methods predict solvation free energy and surface adsorption behavior?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation in acetonitrile/water mixtures using tools like GROMACS. The large dipole moment (~4.0 D) of the nitrile group increases surface adsorption on metal nanoparticles (e.g., Ag, Au).
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile carbon is electrophilic (f ≈ 0.12), while the OCFH oxygen is nucleophilic (f ≈ 0.09) .
Q. How to optimize catalytic systems for Suzuki-Miyaura coupling with this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), and XPhos Pd G3. The electron-deficient aryl chloride requires higher catalyst loadings (5 mol%) and elevated temperatures (80–100°C).
- Base Selection : Use KCO in THF/water (3:1) to maintain solubility. Monitor conversion via TLC (R shift from 0.3 to 0.6 in hexane/EtOAc 4:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
